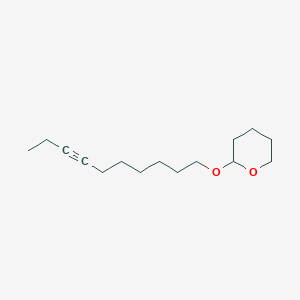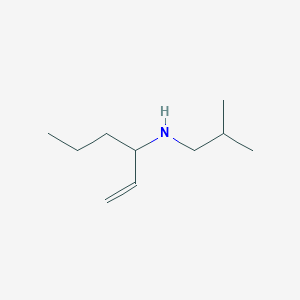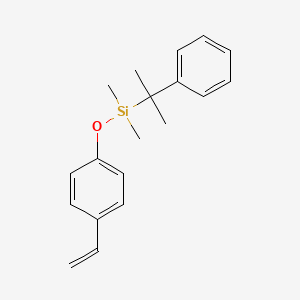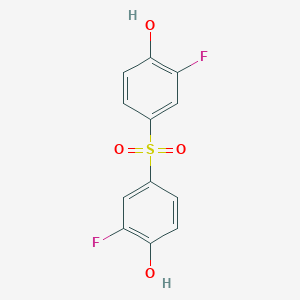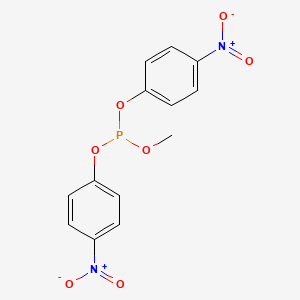
Methyl bis(4-nitrophenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bis(4-nitrophenyl) phosphite can be synthesized through the reaction of methyl phosphorodichloridite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: Methyl phosphorodichloridite and 4-nitrophenol.
Solvent: Anhydrous tetrahydrofuran or dichloromethane.
Base: Pyridine or triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.
Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.
Major Products Formed
Oxidation: Methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: 4-nitrophenol and methyl phosphonic acid.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Methyl bis(4-nitrophenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl bis(4-nitrophenyl) phosphate: An oxidized form of the compound with similar applications but different reactivity.
Bis(4-nitrophenyl) phosphite: Lacks the methyl group, leading to different chemical properties and reactivity.
Methyl bis(4-nitrophenyl) phosphonate: Contains a phosphonate group instead of a phosphite, resulting in different hydrolysis and substitution reactions.
Uniqueness
Methyl bis(4-nitrophenyl) phosphite is unique due to its specific combination of methyl and 4-nitrophenyl groups attached to a phosphite moiety
Properties
CAS No. |
147357-66-2 |
|---|---|
Molecular Formula |
C13H11N2O7P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
methyl bis(4-nitrophenyl) phosphite |
InChI |
InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChI Key |
WWLGNJSOIRYUIJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


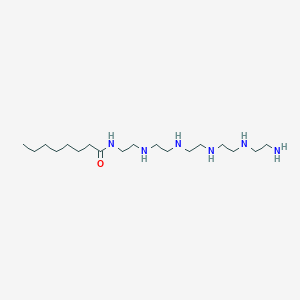
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
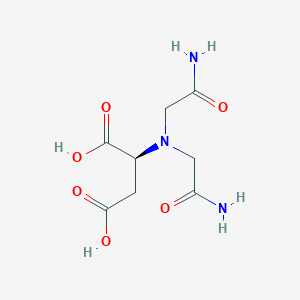

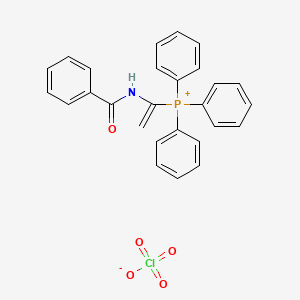

![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
